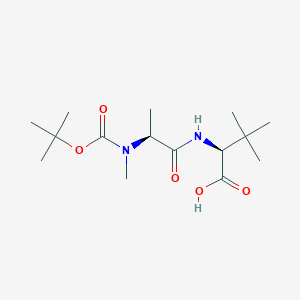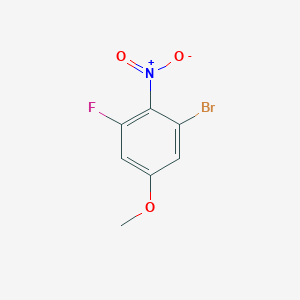![molecular formula C22H21F6NO4 B12836266 (1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid is a complex organic molecule. It features a phenylethanamine backbone with trifluoromethyl groups, making it a significant compound in various chemical and pharmaceutical applications. The presence of trifluoromethyl groups often imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the phenylethanamine backbone: This can be achieved through a reductive amination reaction where a ketone is reacted with an amine in the presence of a reducing agent.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution.
Coupling with (E)-but-2-enedioic acid: The final step involves coupling the synthesized amine with (E)-but-2-enedioic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step of the synthesis is carried out in separate reactors, allowing for precise control over reaction conditions.
Continuous flow synthesis: This method can enhance efficiency and scalability by continuously feeding reactants through a series of reactors.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine
- (1S)-N-[(1R)-1-[3,5-difluoromethyl)phenyl]ethyl]-1-phenylethanamine
Uniqueness
- Trifluoromethyl Groups : The presence of trifluoromethyl groups in (1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with fewer or no trifluoromethyl groups.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H21F6NO4 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H17F6N.C4H4O4/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24;5-3(6)1-2-4(7)8/h3-12,25H,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12+;/m0./s1 |
Clave InChI |
KXVVDDBBYMMHRM-HMPIEQSLSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)



![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)


